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Compound of Interest

Compound Name: 4-Butoxy-2,3-difluorophenol

Cat. No.: B150618

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 4-Butoxy-2,3-difluorophenol, a
fluorinated aromatic compound of interest in synthetic chemistry. Given the importance of
fluorinated building blocks in the development of pharmaceuticals, agrochemicals, and
advanced materials, this guide provides detailed information on the compound's properties,

synthesis, and potential applications.

Core Compound Data and Properties

4-Butoxy-2,3-difluorophenol is a substituted phenol derivative. The strategic placement of
two fluorine atoms on the aromatic ring, combined with a butoxy group, imparts unique
electronic properties and lipophilicity that make it a valuable intermediate for designing complex

target molecules.
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Identifier Data Reference
Chemical Name 4-Butoxy-2,3-difluorophenol

CAS Number 136239-68-4 [1]
Molecular Formula C10H12F202

Molecular Weight 202.20 g/mol

CCCCOC1=C(C(=C(C=C1)0)
F)F

SMILES

Purity >97% [1]

Note: Physicochemical data for this specific compound is not widely published. Data is based
on standard chemical calculations and supplier information.

Synthesis and Experimental Protocols

The most direct and established method for preparing 4-Butoxy-2,3-difluorophenol is via the
Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl
halide under basic conditions. The key starting material for this synthesis is 2,3-difluorophenol.

Protocol 1: Synthesis of Precursor 2,3-Difluorophenol

One established method for synthesizing the 2,3-difluorophenol precursor involves a Grignard-
based approach starting from a difluorinated aromatic precursor like 2,3-
difluorobromobenzene.[2] This pathway includes the formation of a Grignard reagent, reaction
with a borate ester, and subsequent hydrolysis and oxidation to yield the phenol.[2]

Protocol 2: Synthesis of 4-Butoxy-2,3-difluorophenol via
Williamson Ether Synthesis

This protocol outlines the alkylation of 2,3-difluorophenol with 1-bromobutane. The reaction
proceeds via an Sn2 mechanism where the phenoxide ion acts as a nucleophile.[3][4]

Materials:
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e 2,3-Difluorophenol (1.0 eq)

e 1-Bromobutane (1.1 eq)

e Potassium carbonate (K2COs, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)
e Anhydrous N,N-Dimethylformamide (DMF) or Acetone

 Diethyl ether

e 1 M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Equipment:

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Inert atmosphere setup (Nitrogen or Argon)

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware
Procedure:

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-
difluorophenol (1.0 eq) and anhydrous DMF.

o Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room
temperature for 30 minutes to form the potassium phenoxide salt.
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o Alkylation: Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via syringe.

e Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours, or until the reaction
is complete (monitored by TLC or GC-MS).

e Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly
adding water.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

e Washing: Combine the organic layers and wash sequentially with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by column chromatography on silica gel to afford pure
4-Butoxy-2,3-difluorophenol.

Mandatory Visualizations
Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 4-Butoxy-2,3-
difluorophenol.
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Synthesis of 4-Butoxy-2,3-difluorophenol
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4-Butoxy-2,3-difluorophenol
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Caption: Williamson Ether Synthesis workflow for 4-Butoxy-2,3-difluorophenol.

Application Pathway Diagram

Fluorinated phenols are versatile building blocks in medicinal and materials chemistry. The
unique properties of the 2,3-difluoro-4-butoxy substitution pattern can be leveraged to create
novel molecules with enhanced properties.
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Role as a Chemical Building Block

4-Butoxy-2,3-difluorophenol
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Caption: Potential applications derived from the 4-Butoxy-2,3-difluorophenol scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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